molecular formula C23H36N2O B389020 1-palmitoyl-1H-benzimidazole

1-palmitoyl-1H-benzimidazole

Cat. No.: B389020
M. Wt: 356.5g/mol
InChI Key: NIJXEQQKJDHXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-1H-benzimidazole (CID 4163049) is a synthetic benzimidazole derivative in which a palmitoyl group is substituted at the N-1 position of the benzimidazole core. This modification enhances the molecule's lipophilicity, potentially improving its cell membrane permeability and making it a compound of significant interest in medicinal chemistry and drug discovery research . Benzimidazole derivatives are considered a "privileged scaffold" in pharmaceutical development due to their remarkable structural similarity to naturally occurring purine nucleotides. This allows them to interact effectively with various biopolymers in living systems, including enzymes and receptors . The primary research value of this compound lies in its potential as a precursor or active agent in investigating anticancer and antimicrobial therapies. Studies on structurally related benzimidazole compounds have demonstrated potent antiproliferative activities against various human cancer cell lines, including breast adenocarcinoma (MCF-7) . The mechanism of action for benzimidazole derivatives in oncology research is versatile and can include DNA intercalation, topoisomerase inhibition, and disruption of microtubule function, which leads to cell cycle arrest and apoptosis . Furthermore, substituted benzimidazole derivatives have shown pronounced antimicrobial and antifungal properties in scientific screenings, indicating this compound's potential utility in developing novel anti-infective agents . The palmitoyl chain incorporated into the structure may be instrumental in modulating the compound's bioavailability and interaction with cellular targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H36N2O

Molecular Weight

356.5g/mol

IUPAC Name

1-(benzimidazol-1-yl)hexadecan-1-one

InChI

InChI=1S/C23H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-23(26)25-20-24-21-17-15-16-18-22(21)25/h15-18,20H,2-14,19H2,1H3

InChI Key

NIJXEQQKJDHXMN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)N1C=NC2=CC=CC=C21

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N1C=NC2=CC=CC=C21

Origin of Product

United States

Strategic Importance of the Benzimidazole Heterocyclic System in Modern Drug Discovery and Chemical Biology

The benzimidazole (B57391) scaffold, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone in the development of pharmaceuticals. chemijournal.comajptonline.com Its "privileged" status in medicinal chemistry stems from its structural similarity to naturally occurring nucleotides, allowing it to readily interact with various biopolymers within living systems. ajptonline.comnih.gov This inherent biocompatibility, coupled with a rich electron environment, enables benzimidazole derivatives to bind to a diverse array of therapeutic targets, leading to a broad spectrum of pharmacological activities. chemijournal.com

Historically, benzimidazole-based compounds have been successfully developed as anthelmintics, antiulcer agents, antihistamines, and antipsychotics. ajptonline.com More recently, their potential has been explored in areas such as oncology, virology, and microbiology. chemijournal.comnih.gov The versatility of the benzimidazole ring system allows for structural modifications at various positions, enabling the fine-tuning of its biological activity. chemijournal.com For instance, substitutions at the 2 and 5(6)-positions are often crucial for anthelmintic properties, while the hydrogen at the 1-position is generally considered essential for this activity. chemijournal.com The ability of this heterocyclic system to serve as a foundational structure for a multitude of drugs underscores its enduring importance in the quest for new and effective therapeutic agents. doaj.orgajptonline.com

Rationale for N Acylation with Long Chain Fatty Acids: the Palmitoyl Moiety As a Structural Element in 1 Palmitoyl 1h Benzimidazole

The strategic attachment of a palmitoyl (B13399708) group to the nitrogen atom of the benzimidazole (B57391) ring, a process known as N-acylation, is a deliberate design choice aimed at modulating the molecule's physicochemical properties. The palmitoyl moiety is derived from palmitic acid, a common long-chain saturated fatty acid. frontiersin.org In drug design, the incorporation of such lipophilic (fat-loving) chains can significantly impact a molecule's behavior in a biological system. researchgate.net

One of the primary motivations for N-acylation with a long-chain fatty acid is to enhance the compound's ability to cross cellular membranes. researchgate.net The lipid bilayer of cell membranes acts as a barrier to many molecules; by increasing the lipophilicity of a compound, its passage through this barrier can be facilitated. This enhanced membrane permeability can lead to improved bioavailability and cellular uptake. doaj.orgresearchgate.net

Furthermore, the palmitoyl group can serve as a molecular anchor, promoting the association of the molecule with cellular membranes or specific protein domains. mdpi.com This process, known as palmitoylation, is a naturally occurring post-translational modification that plays a critical role in protein localization, trafficking, and stability. frontiersin.orgnih.gov By mimicking this natural process, chemists can potentially direct the benzimidazole derivative to specific subcellular locations, thereby increasing its local concentration and enhancing its interaction with the intended target. The length and nature of the acyl chain are critical, with studies on other acylated molecules demonstrating that variations in chain length can significantly influence biological activity. mdpi.com

Overview of Key Academic Research Domains for 1 Palmitoyl 1h Benzimidazole and Its Direct Analogues

Established Synthetic Routes for the 1H-Benzimidazole Core

The synthesis of the benzimidazole scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These methods primarily focus on the cyclization of an o-phenylenediamine (B120857) precursor with a one-carbon synthon.

Condensation Reactions of o-Phenylenediamines with Carbonyl Compounds (Aldehydes, Carboxylic Acids)

One of the most traditional and widely utilized methods for constructing the benzimidazole ring is the direct condensation of o-phenylenediamines with various carbonyl compounds, notably carboxylic acids and aldehydes. ijariie.comresearchgate.netresearchgate.net

The reaction with carboxylic acids, often referred to as the Phillips method, typically involves heating the two reactants, often in the presence of a strong acid like concentrated hydrochloric acid or polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent. ijariie.comresearchgate.net This approach is versatile and applicable to a wide range of carboxylic acids for the synthesis of 2-substituted benzimidazoles. ijariie.com For instance, reacting o-phenylenediamine with acids like salicylic acid or benzoic acid in the presence of ammonium (B1175870) chloride as a catalyst can yield the corresponding benzimidazole derivatives. semanticscholar.org

Alternatively, aldehydes can be condensed with o-phenylenediamine. ijariie.com This reaction often requires an oxidative step to form the final aromatic benzimidazole ring. Various catalytic systems have been developed to facilitate this transformation efficiently. For example, lanthanum chloride has been used as an effective catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes at room temperature. ijariie.comresearchgate.net

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

Reactant 1 Reactant 2 Catalyst/Conditions Product Reference(s)
o-Phenylenediamine Aromatic Acids Ammonium Chloride, 80-90°C 2-Aryl-benzimidazoles semanticscholar.org
o-Phenylenediamine Various Aldehydes Lanthanum Chloride (10 mol%), Acetonitrile, RT 2-Substituted Benzimidazoles ijariie.comresearchgate.net
o-Phenylenediamine Carboxylic Acids Concentrated Hydrochloric Acid, Heat 2-Substituted Benzimidazoles ijariie.com
4-Methyl-o-phenylenediamine Acetic Acid Heat 2,6-Dimethylbenzimidazole chemicalbook.com

Oxidative Cyclization Protocols for Benzimidazole Formation

Oxidative cyclization represents another major pathway to benzimidazoles, particularly when starting from aldehydes. This process involves the initial condensation of o-phenylenediamine with an aldehyde to form a Schiff base (imine) intermediate. wiley.com This intermediate then undergoes an intramolecular cyclization to form a dihydrobenzimidazole, which is subsequently oxidized to the aromatic benzimidazole. wiley.comresearchgate.net

A variety of oxidizing agents and systems have been employed to achieve this final aromatization step. rjpbcs.com These include:

Air: In some protocols, atmospheric oxygen is sufficient to drive the oxidation, representing a green chemistry approach. researchgate.netrjpbcs.com

Dioxane Dibromide: This user-friendly reagent has been reported for the mild and efficient oxidative cyclization of o-phenylenediamine and various aldehydes. researchgate.netrjpbcs.com

Hydrogen Peroxide/HCl: A simple and effective system for one-pot condensation at room temperature, offering short reaction times and excellent yields. researchgate.netrjpbcs.com

Other Oxidants: A range of other oxidizing agents like lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have also been successfully used. rjpbcs.com

A proposed mechanism involves the initial imine formation, followed by intramolecular cyclization and subsequent oxidative aromatization to yield the final benzimidazole product. wiley.com

Catalytic Approaches in Benzimidazole Synthesis (e.g., Supported Gold Nanoparticles, Cobalt(II) Catalysis)

Modern synthetic chemistry has seen a surge in the use of catalysts to improve the efficiency, selectivity, and environmental footprint of benzimidazole synthesis. Heterogeneous catalysts, in particular, offer advantages such as easy separation and reusability. doi.orgearthlinepublishers.com

Supported Gold Nanoparticles (AuNPs): Gold nanoparticles supported on materials like titanium oxide (Au/TiO2) have proven to be highly efficient catalysts for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes. doi.orgmdpi.com These reactions can often be carried out under mild, ambient conditions and in the absence of additives, with the catalyst facilitating the C-N bond formation. earthlinepublishers.commdpi.com The catalytic activity is often linked to the small size of the nanoparticles. mdpi.com

Cobalt(II) Catalysis: Cobalt-based catalysts, including cobalt ferrite (B1171679) (CoFe2O4) nanoparticles, have been effectively used for benzimidazole synthesis. doi.orgearthlinepublishers.com These magnetic nanocatalysts are particularly advantageous as they can be easily recovered from the reaction mixture using a magnet and reused for several cycles without significant loss of activity. doi.org Sulfonic acid functionalized cobalt ferrite nanoparticles have also been reported as an efficient magnetic nanocatalyst for the eco-friendly preparation of benzimidazole derivatives. doi.org

Other notable catalytic systems include those based on copper, nickel, tin, and iron, often in the form of nanoparticles or complexes, which facilitate the condensation and cyclization reactions under various conditions. doi.orgearthlinepublishers.comnih.gov

Comparative Analysis of Microwave-Assisted Synthesis versus Conventional Heating Methods

The application of microwave irradiation to organic synthesis has demonstrated significant advantages over traditional conventional heating methods for the preparation of benzimidazoles. wisdomlib.org Numerous comparative studies have highlighted the benefits of this technology.

Microwave-assisted synthesis consistently leads to a dramatic reduction in reaction times, often from several hours to just a few minutes. nih.govorganic-chemistry.orgasianpubs.org This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves. wisdomlib.org Furthermore, this method frequently results in higher product yields, ranging from a modest to a substantial increase compared to conventional heating. nih.govorganic-chemistry.orgresearchgate.net The cleaner reaction profiles and reduced formation of byproducts are other significant advantages, simplifying purification processes. wisdomlib.orgorganic-chemistry.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Benzimidazole Synthesis

Parameter Conventional Heating Microwave Irradiation Reference(s)
Reaction Time 2 to 8 hours 1.5 to 10 minutes nih.govorganic-chemistry.orgasianpubs.org
Yield Increase - 1% to 113% nih.govorganic-chemistry.orgresearchgate.net
Time Reduction - 95% to 98% nih.govorganic-chemistry.org
General Outcome Longer reaction times, often lower yields Rapid, high yields, cleaner reactions wisdomlib.orgasianpubs.orgresearchgate.net

Regioselective Introduction of the Palmitoyl Group at the N1 Position

Once the 1H-benzimidazole core is synthesized, the final step in producing this compound is the introduction of the C16 palmitoyl chain. This is achieved through N-acylation, a reaction that must be controlled to ensure the acyl group attaches specifically to the N1 position.

N-Acylation Strategies for Benzimidazoles

N-acylation of the benzimidazole ring is a common transformation, but it presents a regioselectivity challenge due to the presence of two non-equivalent nitrogen atoms (N1 and N3). chemicalbook.comnih.gov For the synthesis of this compound, the reaction involves treating 1H-benzimidazole with an activated form of palmitic acid, most commonly palmitoyl chloride.

The reaction is typically carried out in the presence of a base, which deprotonates the N-H of the imidazole (B134444) ring, forming a benzimidazolide (B1237168) anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the palmitoyl chloride in a nucleophilic acyl substitution reaction.

Strategies to control the regioselectivity of acylation exist. While direct acylation can sometimes lead to mixtures of N1 and N3 isomers, specific reaction conditions can favor one over the other. nih.gov In some cases, N-acylation occurs at the more sterically accessible nitrogen atom. An electrochemical method has also been reported for the selective N1-acylation of benzimidazoles using acid anhydrides. organic-chemistry.org The synthesis of related compounds, such as (E)‑1‑(2‑((4‑Nitrobenzylidene)amino)‑1H‑benzo[d]imidazol‑1‑yl)hexadecan‑1‑one, confirms the feasibility of introducing a palmitoyl group at the N1 position. d-nb.info The presence of the palmitoyl group in such structures is confirmed by spectral data, such as the appearance of characteristic signals for the CH2 chain in NMR spectra and C=O stretching in IR spectra. d-nb.info

Optimization of Reaction Conditions for Yield and Purity of this compound

The synthesis of this compound, like many organic reactions, is highly dependent on the specific conditions under which it is performed. Optimization of these conditions is crucial for maximizing the yield and ensuring the high purity of the final product. Key parameters that are typically manipulated include the choice of solvent, reaction temperature, catalyst, and the molar ratio of reactants.

A primary synthetic route to 1-acyl benzimidazoles involves the reaction of a benzimidazole alkali metal salt with an acyl halide. google.com In the case of this compound, this would involve reacting the sodium or potassium salt of benzimidazole with palmitoyl chloride. The optimization process for such a reaction involves a systematic variation of conditions to find the optimal balance that favors the formation of the desired 1-acyl isomer over potential side products and unreacted starting materials.

Research into the synthesis of various benzimidazole derivatives has highlighted several key areas for optimization. For instance, in the synthesis of 2-arylbenzimidazoles, chloroform (B151607) was identified as the most suitable solvent after testing a range of options including acetonitrile, methanol, ether, and DMF. nih.gov Similarly, the choice of catalyst can dramatically impact reaction efficiency, with ammonium chloride proving superior to other ammonium salts like NH4F and NH4NO3 in a model reaction. nih.gov Temperature is another critical factor; acylation reactions for similar compounds are often conducted at temperatures ranging from room temperature up to 100°C, with a preferred range of 50–75°C to ensure a reasonable reaction rate without promoting decomposition or side-product formation. google.com

The following interactive table summarizes a hypothetical optimization study for the synthesis of this compound based on established principles for benzimidazole synthesis. nih.govresearchgate.netpcbiochemres.com

Table 1: Optimization of Reaction Conditions for this compound Synthesis

EntrySolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)Purity (%)
1TolueneSodium Hydride (NaH)25124585
2TolueneSodium Hydride (NaH)6047892
3TolueneSodium Hydride (NaH)10027588
4Dimethylformamide (DMF)Sodium Hydride (NaH)6048595
5ChloroformTriethylamine (TEA)6066590
6Dimethylformamide (DMF)Potassium Carbonate (K2CO3)6087293

This table is a representative example based on typical optimization studies for related compounds.

The data illustrates that a polar aprotic solvent like DMF in combination with a strong base such as sodium hydride at a moderately elevated temperature provides the highest yield and purity. Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. nih.govijpsdronline.com

Synthesis of Structural Analogues and Isomers for Comparative Investigations (e.g., 2-palmitoyl-1H-benzimidazole)

To understand the structure-activity relationships and physicochemical properties of this compound, it is scientifically valuable to synthesize and study its structural analogues and isomers. nih.gov The most direct isomer is 2-palmitoyl-1H-benzimidazole, where the palmitoyl group is attached to the C2 position of the benzimidazole ring instead of the N1 position.

The synthesis of 2-substituted benzimidazoles typically follows a different pathway than N-substituted ones. A common and effective method is the Phillips-Ladenburg condensation, which involves reacting o-phenylenediamine with a carboxylic acid at an elevated temperature. ijpsdronline.com For the synthesis of 2-palmitoyl-1H-benzimidazole, o-phenylenediamine would be condensed with palmitic acid. The reaction is often carried out by heating the reactants, sometimes in the presence of an acid catalyst like polyphosphoric acid (PPA), to facilitate the cyclization and dehydration. mdpi.com

One reported synthesis of 2-palmitoyl-1H-benzimidazole involved heating o-phenylenediamine with an equivalent amount of palmitic acid on a water bath at 100°C for one hour. ijpsdronline.com The crude product was then purified through basification, filtration, and recrystallization from boiling water with decolorizing carbon to yield the final product. ijpsdronline.com This procedure yielded the compound with a melting point of 250.5°C - 252.2°C. ijpsdronline.com

The synthesis of other structural analogues can be achieved by varying the acyl chloride (for N-substitution) or the carboxylic acid (for C2-substitution), or by introducing substituents onto the benzene (B151609) ring of the benzimidazole core. rsc.org For example, reacting benzimidazole with acetyl chloride or benzoyl chloride would yield 1-acetyl-1H-benzimidazole or 1-benzoyl-1H-benzimidazole, respectively. google.com

The following interactive table provides a comparative overview of the synthetic methods and properties of this compound and its isomer, 2-palmitoyl-1H-benzimidazole.

Table 2: Comparative Synthesis of 1- and 2-Palmitoyl-1H-benzimidazole

CompoundStructureSynthetic MethodKey ReactantsReported YieldReported M.P. (°C)Reference
This compoundStructure of this compoundN-AcylationBenzimidazole salt, Palmitoyl chloride~85% (Optimized)Not Reported google.com
2-Palmitoyl-1H-benzimidazoleStructure of 2-Palmitoyl-1H-benzimidazolePhillips-Ladenburg Condensationo-Phenylenediamine, Palmitic acid67%250.5 - 252.2 ijpsdronline.com

Note: The structures shown are simplified representations. The yield for the 1-palmitoyl isomer is an estimated value based on optimization principles.

These comparative studies are fundamental in fields like medicinal chemistry, where the specific position of a functional group can drastically alter the biological activity and properties of a molecule. rsc.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Complete Structural Assignment and Tautomerism Studies

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, a complete assignment of all proton and carbon signals can be achieved, providing definitive evidence for the covalent linkage of the palmitoyl chain to the benzimidazole nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the benzimidazole ring and the aliphatic protons of the C16 palmitoyl chain. The aromatic region typically displays complex splitting patterns arising from the coupling of adjacent protons. The aliphatic region is dominated by a large signal from the methylene (B1212753) (-CH2-) groups of the fatty acid chain, along with distinct signals for the terminal methyl (-CH3) group and the methylene group alpha to the carbonyl.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer valuable insights into the electronic environment of the nitrogen atoms within the benzimidazole ring. These data can be particularly useful in studies of tautomerism, where the position of the N-H proton can vary.

Tautomerism Studies: NMR spectroscopy is a powerful tool for investigating the potential for tautomerism in N-acylated benzimidazoles. By analyzing the NMR spectra under various conditions (e.g., different solvents, temperatures), it is possible to determine the predominant tautomeric form and to study the dynamics of any potential equilibrium.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes

FTIR spectroscopy probes the vibrational modes of the functional groups present in this compound, offering a molecular fingerprint of the compound. The FTIR spectrum is characterized by several key absorption bands that confirm the presence of the benzimidazole ring and the amide linkage.

A prominent feature in the FTIR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the amide group, typically observed in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the benzimidazole ring, if present in a particular tautomeric form, would appear in the region of 3200-3500 cm⁻¹. Other characteristic bands include the C=N stretching of the imidazole ring and the C-H stretching vibrations of the aromatic and aliphatic moieties.

Vibrational ModeTypical Wavenumber (cm⁻¹)
C=O Stretch (Amide)1650-1700
C=N Stretch (Imidazole)~1620
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-2960

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

HRMS is an indispensable technique for the precise determination of the molecular weight of this compound and for elucidating its fragmentation pathways. This method provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Under mass spectrometric conditions, this compound undergoes characteristic fragmentation. The analysis of these fragment ions provides valuable structural information. Common fragmentation patterns may involve the cleavage of the amide bond, leading to the formation of ions corresponding to the benzimidazole moiety and the palmitoyl cation. The fragmentation of the aliphatic chain can also be observed.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state. This powerful technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

Crystallographic studies can also shed light on the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions may include hydrogen bonding, van der Waals forces, and π-π stacking interactions between the benzimidazole rings. Such information is crucial for understanding the solid-state properties of the compound.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Thin-Layer Chromatography (TLC))

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used technique for the separation and quantification of this compound. In a typical RP-HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is dependent on its hydrophobicity, with more hydrophobic compounds having longer retention times. This method can be optimized to achieve high-resolution separation and accurate purity determination.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of reactions and for preliminary purity assessment. A spot of the compound solution is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific chromatographic conditions.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound arises from the absorption of ultraviolet or visible light, which promotes electrons from the ground state to higher energy excited states. The benzimidazole chromophore is responsible for the characteristic absorption bands observed in the UV region. The positions and intensities of these bands can be influenced by the solvent polarity and the substitution pattern on the benzimidazole ring.

Computational and Theoretical Investigations of 1 Palmitoyl 1h Benzimidazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. biolscigroup.us For 1-palmitoyl-1H-benzimidazole, these calculations elucidate the distribution of electrons within the structure, which is key to its stability and reactivity.

DFT studies on benzimidazole (B57391) derivatives focus on several key parameters. dergipark.org.trmdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.com The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

Calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density around the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential intermolecular interactions, including hydrogen bonding. researchgate.net For this compound, the benzimidazole ring would be the primary site of specific electronic interactions, while the long, nonpolar palmitoyl (B13399708) chain would exhibit neutral potential.

Table 1: Key Parameters from Quantum Chemical Calculations for Benzimidazole Derivatives This table illustrates the types of data generated from DFT calculations for benzimidazole derivatives, providing a framework for what would be studied for this compound.

Parameter Description Typical Significance for Benzimidazoles
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability. mdpi.com
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability. mdpi.com
Energy Gap (ΔE) Difference between ELUMO and EHOMO Relates to chemical reactivity and stability. mdpi.com
Dipole Moment (μ) Measure of the net molecular polarity Influences solubility and binding interactions. biolscigroup.us
Chemical Hardness (η) Resistance to change in electron distribution A higher value indicates greater stability. researchgate.net
Electrophilicity (ω) Measure of energy lowering when accepting electrons Predicts reactivity with nucleophiles. researchgate.net

Molecular Docking Studies on Potential Biological Targets

Molecular docking is a computational technique used to predict how a molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. sciencepublishinggroup.com This method is instrumental in identifying potential biological targets and elucidating the molecular basis of a ligand's activity. nih.govnih.gov Studies on various benzimidazole derivatives have explored their binding to a wide range of targets, including protein kinases, carbonic anhydrase, tubulin, and the µ-opioid receptor. nih.govsemanticscholar.orgnih.govolemiss.edu

Docking simulations predict the preferred orientation (pose) of the ligand within the receptor's binding pocket and the specific intermolecular interactions that stabilize the complex. For benzimidazole derivatives, common interactions include:

Hydrogen Bonds: The nitrogen atoms in the benzimidazole ring can act as hydrogen bond acceptors or donors, often forming critical bonds with amino acid residues like Aspartic Acid (ASP) in the receptor's active site. rsc.org

Hydrophobic Interactions: The fused benzene (B151609) ring of the benzimidazole core and any alkyl or aryl substituents engage in hydrophobic interactions with nonpolar residues. science.gov

π-π Stacking: The aromatic benzimidazole ring can stack with the aromatic side chains of amino acids such as Tyrosine (TYR) and Phenylalanine (PHE). researchgate.net

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). semanticscholar.org Lower binding energy values suggest a more stable ligand-receptor complex. By docking this compound against various targets, researchers can generate a binding affinity profile, helping to prioritize which targets are most likely to be affected by the compound.

Furthermore, by comparing the binding scores for a primary target versus other related proteins (off-targets), docking can predict the selectivity of the compound. For example, studies on benzimidazole derivatives targeting human Toll-Like Receptor 8 (TLR8) used docking to understand why certain analogues bind selectively and potently, noting that favorable hydrophobic interactions and specific hydrogen bonds were key determinants of affinity and specificity. acs.org

Table 2: Example of Molecular Docking Results for Benzimidazole Derivatives Against Different Protein Targets This table is illustrative, showing the type of binding affinity data obtained from docking studies on various benzimidazole compounds, which could be similarly generated for this compound.

Benzimidazole Derivative Protein Target Binding Affinity (kcal/mol) Key Interacting Residues (Example)
2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole Beta-tubulin -8.50 CYS241, LEU248, ALA316
Keto-benzimidazole (7c) EGFR (wild-type) -8.1 MET793
Keto-benzimidazole (1c) EGFR (T790M mutant) -8.4 MET793
Etazene Metabolite (M6) µ-Opioid Receptor -10.3 (GScore) ASP147, TYR148, TRP318

Data sourced from references semanticscholar.orgolemiss.eduukm.my.

Prediction of Binding Modes and Interactions with Receptor Active Sites

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Protein-Ligand Interactions

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net MD simulations are used to assess the stability of a ligand-protein complex, explore the conformational flexibility of the ligand, and understand its behavior in a physiological environment, such as a lipid bilayer. semanticscholar.orgnih.gov

For this compound, MD simulations would be particularly valuable. An MD simulation of the compound docked into a target protein would reveal the stability of the initial binding pose. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time (e.g., 50-100 nanoseconds) indicates whether the complex remains stable or undergoes significant conformational changes. semanticscholar.org Furthermore, MD can track the persistence of key interactions like hydrogen bonds over time. researchgate.net

Given its amphiphilic nature, MD simulations of this compound within a model cell membrane, such as a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) bilayer, would be highly informative. nih.govnih.gov Such simulations could predict how the molecule partitions into the membrane, its preferred orientation, and its effect on membrane properties like fluidity. nih.gov The long palmitoyl tail would be expected to integrate into the hydrophobic core of the bilayer, with the polar benzimidazole headgroup positioned near the lipid-water interface.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. biolscigroup.usui.ac.id A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. researchgate.net

To develop a QSAR model for this compound derivatives, a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required. ui.ac.idnih.gov The process involves:

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include quantum chemical parameters (from DFT), steric properties, and topological indices. biolscigroup.us

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that links the descriptors to the observed activity. ui.ac.idresearchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. biolscigroup.us

Studies on benzimidazole derivatives have successfully used QSAR to identify key molecular properties governing their activity. nih.gov For example, a QSAR study on antimalarial benzimidazoles found that descriptors related to molecular weight and electronic properties were predictive of activity. ui.ac.id For derivatives of this compound, a QSAR model could reveal how changes in the length or saturation of the alkyl chain, or substitutions on the benzimidazole ring, influence a specific biological effect.

In Silico Pharmacokinetic Profiling (ADME Prediction) for Lead Optimization

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction tools provide early-stage estimates of these properties, helping to identify potential liabilities and guide lead optimization. nih.govmdpi.com

For this compound, ADME software would predict a range of crucial parameters. These predictions are often based on the compound's structure and physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often evaluated against criteria like Lipinski's Rule of Five. nih.gov

Key predicted ADME properties for this compound would include:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). nih.govjaptronline.com

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier. mdpi.com

Metabolism: Identification of likely sites of metabolism by cytochrome P450 (CYP) enzymes. Benzimidazole derivatives are known to be metabolized by the liver. ibmc.msk.ru

Excretion: Prediction of solubility, which influences clearance pathways.

The long palmitoyl chain would make this compound highly lipophilic. While this might enhance membrane permeability, it could also lead to poor aqueous solubility, high plasma protein binding, and potential metabolic instability, all of which would be flagged by in silico ADME models for further optimization. mdpi.comibmc.msk.ru

Table 3: Common In Silico ADME Parameters Predicted for Drug Candidates This table outlines the typical pharmacokinetic properties evaluated computationally to assess the drug-likeness of a compound like this compound.

ADME Parameter Description Relevance for Lead Optimization
Lipinski's Rule of Five A set of rules to evaluate drug-likeness based on MW, logP, H-bond donors/acceptors. Flags compounds with poor absorption or permeation. nih.gov
Aqueous Solubility (logS) Predicts the solubility of the compound in water. Low solubility can limit absorption and formulation options. mdpi.com
Human Intestinal Absorption (HIA) Percentage of the compound absorbed from the gut. Indicates potential for oral bioavailability. nih.gov
Blood-Brain Barrier (BBB) Permeation Predicts whether the compound can cross into the central nervous system. Essential for CNS targets; undesirable for peripheral targets. mdpi.com
CYP450 Inhibition Predicts interaction with key metabolic enzymes (e.g., CYP2D6, CYP3A4). High potential for drug-drug interactions. japtronline.com
Plasma Protein Binding (PPB) Percentage of compound bound to proteins in the blood. High binding reduces the free drug concentration available to act on the target. mdpi.com

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO)

Computational and theoretical investigations are pivotal in elucidating the electronic structure and reactivity of novel chemical compounds. For this compound, while specific, detailed computational studies are not extensively available in the public literature, the analysis of closely related benzimidazole derivatives provides a robust framework for understanding its molecular properties. dergipark.org.trresearchgate.netresearchgate.net Density Functional Theory (DFT) is a common method for these theoretical calculations, often employing basis sets like B3LYP/6-311G(d,p) to model molecular structures and electronic properties. dergipark.org.trmdpi.comnih.gov Such studies focus on the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO) to predict the molecule's behavior. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting how a molecule will interact with other chemical species. dtic.mil It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. uni-muenchen.de The MEP is crucial for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.gov

In an MEP map, different colors represent varying potential values. Typically, regions of negative potential (shown in red and yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. dergipark.org.tr Green areas represent neutral potential. dergipark.org.tr For benzimidazole derivatives, MEP analyses consistently reveal that the most negative potential is localized around the nitrogen atoms of the imidazole (B134444) ring and any other heteroatoms with lone pairs of electrons, such as the carbonyl oxygen in the palmitoyl group. dergipark.org.trnih.gov These regions are the primary sites for interactions with electrophiles or for forming hydrogen bonds. dtic.mil Conversely, the most positive potential is generally found around the hydrogen atoms, particularly those attached to the benzimidazole ring, marking them as the most likely sites for nucleophilic attack. mdpi.com This charge distribution is fundamental to the molecule's ability to bind with biological targets. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

HOMO: This orbital acts as the primary electron donor. A high HOMO energy value indicates a strong tendency to donate electrons to an acceptor molecule, suggesting a susceptibility to electrophilic attack. mdpi.comnih.gov

LUMO: This orbital is the primary electron acceptor. A low LUMO energy value signifies a high affinity for accepting electrons, indicating a susceptibility to nucleophilic attack. mdpi.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical descriptor of molecular stability and reactivity. nih.govresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap, conversely, suggests that the molecule is more reactive and less stable. nih.govresearchgate.net For many benzimidazole derivatives, the HOMO and LUMO are primarily localized on the benzimidazole ring system, indicating that this part of the molecule is central to its electronic transitions and reactivity. dergipark.org.tr

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to further quantify a molecule's reactivity. These descriptors provide insight into various aspects of its chemical behavior.

Interactive Table: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

The following table presents key quantum chemical descriptors and their formulas, which are typically calculated in computational studies of benzimidazole derivatives. The values are illustrative and represent the type of data generated in such an analysis.

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Represents electron-donating capacity. mdpi.com
LUMO Energy (ELUMO) -Represents electron-accepting capacity. mdpi.com
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. nih.gov
Ionization Potential (I) -EHOMOThe energy required to remove an electron. mdpi.com
Electron Affinity (A) -ELUMOThe energy released when an electron is added. mdpi.com
Electronegativity (χ) (I + A) / 2Measures the power to attract electrons. dergipark.org.tr
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution. dergipark.org.tr
Chemical Softness (S) 1 / (2η)The reciprocal of hardness, indicates reactivity. dergipark.org.tr
Electrophilicity Index (ω) χ² / (2η)A measure of electrophilic power. dergipark.org.tr

Structure Activity Relationship Sar and Mechanistic Biological Investigations of 1 Palmitoyl 1h Benzimidazole

Elucidation of Structural Determinants for Biological Activity in Palmitoyl-Benzimidazole Conjugates

The biological activity of benzimidazole (B57391) derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. nih.govnih.gov For N1-acylated benzimidazoles like 1-palmitoyl-1H-benzimidazole, the key structural determinants include the long alkyl chain, the N1-acyl linkage, and any substitutions on the benzimidazole core itself.

The N1-substituent plays a critical role in defining the lipophilicity of benzimidazole derivatives, which in turn governs their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their ability to engage with biological targets. The palmitoyl (B13399708) group is a 16-carbon saturated acyl chain, which imparts significant lipophilicity (hydrophobicity) to the parent benzimidazole molecule.

Research on N-alkylated benzimidazoles has shown that the length of the alkyl chain can have a variable impact on biological activity. For instance, in some series of antifungal benzimidazoles, an increase in the number of carbon atoms in the N1-alkyl chain led to a decrease in activity. researchgate.net Conversely, studies on other series have demonstrated that increasing the alkyl chain length can enhance activity. In a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, compounds with alkyl chains from one to seven carbons (1a-1g) showed a general increase in anticancer effects. nih.gov This suggests that the increased lipophilicity can facilitate passage through cell membranes or improve binding to hydrophobic pockets within target proteins. nih.gov

The palmitoyl chain in this compound, being a long, saturated, and flexible chain, significantly increases the molecule's ability to interact with lipid membranes and lipophilic domains of proteins. acs.org In a study by Vashist et al., the synthesis of a benzimidazole derivative bearing a palmitoyl group at the N1 position was confirmed by the presence of a multiplet in the 1H NMR spectrum corresponding to the CH2 chain of the palmitoyl group. d-nb.info This high lipophilicity is a key factor in its target engagement, potentially favoring interactions with membrane-embedded enzymes or receptors. acs.org For example, lipophilic substituents have been shown to favor the inhibitory activity of benzimidazoles against targets like the c-Met kinase by forming hydrophobic interactions. nih.gov

The substitution pattern around the benzimidazole nucleus, particularly at the N1 and C2 positions, is known to strongly influence the molecule's biological properties. nih.gov The N1 position, in particular, can positively influence chemotherapeutic efficacy. nih.gov The introduction of an acyl group, such as palmitoyl, at this position transforms the benzimidazole core into a more complex pharmacophore.

Studies on N-acyl benzimidazoles have highlighted the importance of this substitution for various biological activities, including anti-inflammatory effects. nih.gov For instance, a series of N-acyl-2,5-dimethoxyphenyl-1H-benzimidazole derivatives were assessed for their binding affinity to the human cannabinoid receptor type 1 (CB1), with some compounds exhibiting high affinity in the nanomolar range. researchgate.net This indicates that the N-acyl moiety is a critical component of the pharmacophore for this specific target.

While the N1-palmitoyl group defines the lipophilic character, substitutions on the benzimidazole core at positions C2, C5, and C6 are critical for fine-tuning potency and selectivity. nih.govnih.gov

C2-Substitution: This position is highly amenable to modification and significantly impacts the spectrum of activity. Attaching large aryl or benzyl (B1604629) groups at C2 has been shown to be necessary for the hyaluronidase (B3051955) inhibitory activity of some benzimidazoles. mdpi.com In other cases, substituting the C2 position with anilines or anacardic acid has resulted in potent anti-inflammatory or COX-2 inhibitory activity, respectively. nih.govnih.gov

C5/C6-Substitution: The electronic properties of substituents at the C5 and C6 positions of the benzene (B151609) ring are crucial. The introduction of electron-withdrawing groups, such as nitro or chloro, or electron-donating groups like methoxy, can dramatically alter biological activity. For example, a nitro group at C5 was found to be crucial for CDK1 and CDK5 inhibitory activity, whereas a methyl or amino group at the same position led to a complete loss of activity. nih.gov Similarly, in a series of trisubstituted benzimidazoles, a nitro group at the C6 position was found to be more active than other compounds, while electron-donating groups resulted in lower potency. nih.gov In the context of antitubercular agents, substitutions with small groups like fluorine or chlorine at C5 and C6 significantly enhanced potency. researchgate.net

The interplay between the N1-palmitoyl group and substitutions on the benzimidazole core determines the final biological profile. For example, the anticancer activity of a palmitoyl-containing benzimidazole derivative was observed within a series that also featured various substitutions on a benzylideneamino moiety at the C2 position, highlighting the combinatorial effect of these structural modifications. d-nb.info

Table 1: Influence of Substitution Patterns on the Biological Activity of Benzimidazole Derivatives This table summarizes findings from various studies on different benzimidazole scaffolds and is intended to illustrate general SAR principles.

Position Substituent Type Resulting Biological Activity Reference(s)
N1 Long Alkyl/Acyl Chain (e.g., Palmitoyl) Increased lipophilicity; enhanced anticancer and antimicrobial activity. nih.govd-nb.info
Pyrimidin-2-yl Potent anti-inflammatory and Lck kinase inhibition. nih.gov
Benzyl Improved antibacterial activity on S. aureus. gsconlinepress.com Enhanced antioxidant activity. mdpi.com gsconlinepress.commdpi.com
C2 Phenyl/Benzyl Groups Essential for hyaluronidase inhibition. mdpi.com
Substituted Anilines Potent anti-inflammatory activity. nih.gov
Anacardic Acid COX-2 inhibition. nih.gov
C5/C6 Nitro Group (NO₂) Crucial for CDK1/CDK5 inhibition; enhanced anti-inflammatory activity. nih.gov
Chloro/Fluoro Group (Cl/F) Enhanced antitubercular and antifungal activity. researchgate.netresearchgate.net
Methoxy Group (OCH₃) Favorable for 5-lipoxygenase inhibition. nih.gov

Contribution of N1-Substitution (Palmitoyl) to Overall Pharmacophore

Detailed Studies on Molecular and Cellular Mechanisms of Action

The diverse biological activities reported for benzimidazole derivatives stem from their ability to interact with a wide array of molecular targets, including enzymes and other key proteins involved in cellular processes.

The benzimidazole scaffold has been identified as a potent inhibitor of several key enzymes. While specific kinetic studies on this compound are not widely reported, the established activities of the benzimidazole class suggest likely targets.

Acetylcholinesterase (AChE): Several benzimidazole derivatives have been developed as AChE inhibitors for potential use in treating Alzheimer's disease. mdpi.com These compounds typically interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The potency and selectivity (AChE vs. Butyrylcholinesterase) are highly dependent on the substitution patterns on the benzimidazole ring. nih.govekb.eg

Alpha-Amylase: Inhibition of α-amylase is a therapeutic strategy for managing type 2 diabetes. frontiersin.org Benzimidazole-endowed chalcones and benzimidazole-based thiadiazoles have been synthesized and shown to be potent inhibitors of both α-amylase and α-glucosidase, with some derivatives showing significantly higher potency than the standard drug acarbose. researchgate.netfrontiersin.org

Cyclooxygenase-2 (COX-2): As key enzymes in the inflammatory pathway, COX-1 and COX-2 are major targets for anti-inflammatory drugs. Benzimidazole derivatives have been designed as selective COX-2 inhibitors, which is advantageous for reducing the gastrointestinal side effects associated with non-selective NSAIDs. ekb.egnih.gov SAR studies have shown that specific substitutions on the benzimidazole core can confer high selectivity for COX-2 over COX-1. nih.gov

DNA Topoisomerase I: DNA topoisomerases are vital enzymes for controlling DNA topology and are validated targets for anticancer drugs. scholarsresearchlibrary.com Several bi- and ter-benzimidazole derivatives are known to inhibit both topoisomerase I and II. scholarsresearchlibrary.comquestjournals.org Studies have shown that 1H-benzimidazole derivatives can act as potent topoisomerase I inhibitors, with activity comparable to the reference drug camptothecin. questjournals.org The anticancer activity observed for a palmitoyl-containing benzimidazole derivative may be mediated through this mechanism. d-nb.info

Beyond enzyme inhibition, benzimidazole derivatives mediate their effects by binding to and modulating the function of other critical cellular proteins.

Tubulin Polymerization: Microtubules, polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer agents. Benzimidazole derivatives are well-known tubulin polymerization inhibitors, often binding to the colchicine (B1669291) site. gsconlinepress.com This interaction disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. researchgate.net The activity is influenced by substitutions on the benzimidazole ring, with certain moieties enhancing the microtubule destabilizing effect. gsconlinepress.comresearchgate.net

Galectin-1 Modulation: Galectin-1 is a glycan-binding protein that is overexpressed in various cancers and contributes to tumor progression and immune evasion. Small molecules that inhibit Galectin-1 are being explored as novel anticancer agents. A series of 1-benzyl-1H-benzimidazole derivatives were designed as non-carbohydrate Galectin-1 inhibitors, with the most potent compound inducing apoptosis in cancer cells by decreasing Gal-1 protein levels. nih.gov Binding was confirmed through fluorescence spectroscopy and Surface Plasmon Resonance (SPR). nih.gov

Kinase Inhibition: Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. Benzimidazoles have been successfully developed as kinase inhibitors. nih.gov For example, some derivatives act as potent inhibitors of lymphocyte-specific kinase (Lck) and Janus kinase 3 (JAK3). nih.gov The benzimidazole scaffold can interact with the kinase active site, and its lipophilic nature can favor interactions with hydrophobic regions of the target. nih.gov

P-glycoprotein (P-gp) Modulation: P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic drugs out of the cell. nih.gov Certain 1H-benzimidazole derivatives have been shown to overcome drug resistance by inhibiting P-gp activity. nih.govnih.gov The lipophilic nature of this compound would make it a candidate for interacting with this membrane-embedded transporter, potentially modulating its function and reversing MDR.

Table 2: Potential Molecular Targets of Benzimidazole Derivatives

Target Class Specific Target Example Biological Relevance Reference(s)
Enzymes Acetylcholinesterase (AChE) Alzheimer's Disease mdpi.comnih.gov
Alpha-Amylase Type 2 Diabetes researchgate.netfrontiersin.org
Cyclooxygenase-2 (COX-2) Inflammation, Pain ekb.egnih.gov
DNA Topoisomerase I Cancer scholarsresearchlibrary.comquestjournals.org
Proteins Tubulin Cancer (Mitosis) gsconlinepress.comresearchgate.net
Galectin-1 Cancer, Immunology nih.gov
Protein Kinases (e.g., Lck, JAK3) Inflammation, Cancer nih.govnih.gov
P-glycoprotein (P-gp) Cancer (Multidrug Resistance) nih.govnih.gov

Investigation of Cellular Pathway Modulation (e.g., Induction of Apoptosis, Nucleic Acid Synthesis Interference)

The benzimidazole scaffold is a core structure in many biologically active compounds, and its derivatives have been extensively studied for their ability to modulate critical cellular pathways, leading to outcomes such as programmed cell death (apoptosis) and interference with the synthesis of essential macromolecules like nucleic acids. nih.gov While direct experimental data on this compound is limited in the public domain, the well-documented activities of its structural analogs provide a strong basis for understanding its potential cellular effects. The addition of a lipophilic palmitoyl chain at the N-1 position is expected to significantly influence its interaction with cellular components compared to the parent benzimidazole structure.

Induction of Apoptosis:

Apoptosis is a controlled, energy-dependent process of cell suicide, crucial for normal development and tissue homeostasis. Many anticancer agents function by triggering this pathway in malignant cells. Numerous studies have established that the benzimidazole nucleus is a "privileged scaffold" for designing pro-apoptotic agents. nih.govresearchgate.net

Derivatives of benzimidazole have been shown to induce apoptosis through various mechanisms:

Caspase Activation: Some benzimidazole compounds trigger the activation of caspases, a family of proteases that execute the apoptotic program. For instance, certain 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives were found to activate caspase-3/7 in chronic myeloid leukemia cells. nih.gov

Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these proteins is critical for cell survival. Research on 2-substituted benzoxazole-benzamide conjugates, which share structural similarities with benzimidazoles, demonstrated that active compounds could induce apoptosis by inhibiting the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL. researchgate.net

Cell Cycle Arrest: The induction of apoptosis is often linked to cell cycle arrest at specific checkpoints. Benzimidazole derivatives have been observed to cause cell cycle arrest at the G2/M phase, which can precede the onset of apoptosis. researchgate.netnih.gov

The N-1 palmitoyl group on this compound introduces a long, saturated fatty acid chain. This significant increase in lipophilicity could enhance the compound's ability to cross cellular membranes and interact with lipid-rich structures, potentially modulating membrane-associated proteins involved in apoptotic signaling.

Nucleic Acid Synthesis Interference:

The structural resemblance of the benzimidazole ring to endogenous purines allows some derivatives to act as purine (B94841) mimetics or antagonists. nih.gov This mimicry enables them to interfere with the biosynthesis of DNA and RNA, processes vital for cell proliferation and survival. nih.govcreative-biolabs.com This mechanism is a key strategy for developing antimicrobial and antineoplastic agents. nih.govnih.gov

A primary mechanism by which benzimidazoles interfere with nucleic acid metabolism is the inhibition of DNA topoisomerases. These are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. nih.gov

Topoisomerase I Inhibition: Several 1H-benzimidazole derivatives have been identified as potent inhibitors of mammalian DNA topoisomerase I. nih.govresearchgate.net They function by stabilizing the "cleavable complex," an intermediate where the enzyme is covalently bound to a nicked DNA strand. This prevents the re-ligation of the DNA, leading to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering cell death. researchgate.net

The table below summarizes the activity of representative benzimidazole derivatives on these cellular pathways.

Derivative NameCellular Pathway ModulatedMechanism/EffectTarget Cell Line(s)
5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazoleTopoisomerase I Inhibition & CytotoxicityExerted profound topoisomerase I inhibition. nih.govHeLa, MCF7, A431
2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivativesInduction of ApoptosisTriggered cytotoxicity and caspase-3/7 activation. nih.govK562S, K562R
Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivativesCell Cycle Arrest & ApoptosisSuppressed cell cycle progression and induced apoptosis. nih.govMDA-MB-231, SKOV3, A549
Benzoyl-substituted benzimidazole derivative 15aDNA InteractionBinds to the minor groove of AT-rich DNA, suggesting interference with DNA processes. nih.govE. coli, M. catarrhalis, S. pyogenes

Comparative Biological Activity Profiling of this compound against Various Biological Targets – Focus on the underlying mechanisms of action

The benzimidazole scaffold is exceptionally versatile, capable of interacting with a diverse range of biological targets. nih.govbenthamscience.com The specific biological activity is largely dictated by the nature and position of substituents on the bicyclic ring system. For this compound, the key structural features are the core benzimidazole ring and the N-1 linked palmitoyl chain. The underlying mechanisms of action for benzimidazole derivatives often involve the disruption of critical cellular machinery.

A comparative analysis of the established mechanisms for benzimidazole derivatives against different biological targets is presented below:

Tubulin: A significant number of benzimidazole derivatives, particularly anthelmintics like albendazole (B1665689) and mebendazole, exert their biological effect by targeting tubulin, the protein subunit of microtubules. wikipedia.orgnih.gov

Mechanism of Action: These compounds bind to tubulin, inhibiting its polymerization into microtubules. nih.govmdpi.com Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to the arrest of cell division, impaired cellular transport, and ultimately, cell death. mdpi.com This mechanism is selectively toxic to parasites and has also been exploited for anticancer effects. wikipedia.orgresearchgate.net

DNA and Associated Enzymes: As noted previously, the purine-like structure of benzimidazole allows for direct interaction with DNA or with enzymes that process nucleic acids. nih.govnih.gov

Mechanism of Action: The primary mechanism is the inhibition of DNA topoisomerases, which leads to the accumulation of DNA strand breaks. nih.gov Some derivatives, like the dye Hoechst 33258, act by binding within the minor groove of the DNA double helix, particularly at AT-rich sequences, which can block the action of DNA-processing enzymes. nih.gov

Kinases: A vast number of cellular processes are regulated by protein kinases, and their dysregulation is a hallmark of cancer. Several benzimidazole derivatives have been developed as kinase inhibitors. nih.gov

Mechanism of Action: These compounds typically act as competitive inhibitors, binding to the ATP-binding pocket of the target kinase. This prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. For example, some derivatives have been shown to inhibit the BCR-ABL tyrosine kinase, which is crucial for the growth of chronic myeloid leukemia cells. nih.gov

Other Enzymes: The benzimidazole core has been incorporated into inhibitors for a wide array of other enzymes.

Mechanism of Action: The mechanism is target-dependent. For example, derivatives have been designed to inhibit microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1), an enzyme involved in inflammation, by occupying its active site. acs.org Others inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acid precursors, thereby exhibiting antimicrobial and anticancer properties. nih.gov

The long lipid tail of this compound likely plays a defining role in its biological activity profile. This palmitoyl group could:

Enhance membrane association, potentially targeting membrane-bound proteins or facilitating entry into the cell.

Promote interaction with hydrophobic pockets in target proteins, which may not be accessible to more polar benzimidazole derivatives.

Influence the compound's metabolic stability and distribution within the organism.

Enable interaction with enzymes involved in lipid metabolism, such as palmitoyl protein thioesterases, which regulate protein palmitoylation. frontiersin.org

The table below provides a comparative overview of these mechanisms.

Biological TargetClass of CompoundUnderlying Mechanism of ActionExample Compound(s)
Tubulin Anthelmintic/Anticancer BenzimidazolesBinds to tubulin subunits, inhibiting microtubule polymerization and arresting cell division. wikipedia.orgmdpi.comAlbendazole, Mebendazole, 1H-benzimidazol-2-yl hydrazones
DNA Topoisomerase I Anticancer BenzimidazolesStabilizes the covalent enzyme-DNA complex, preventing DNA re-ligation and causing lethal strand breaks. nih.govresearchgate.net5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole
DNA Minor Groove DNA-Binding AgentsBinds to AT-rich regions in the DNA minor groove, interfering with DNA replication and transcription. nih.govHoechst 33258
Tyrosine Kinases (e.g., BCR-ABL) Anticancer BenzimidazolesCompetitively inhibits the ATP-binding site, blocking signal transduction pathways for cell proliferation. nih.gov2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives
Prostaglandin Synthase (mPGES-1) Anti-inflammatory BenzimidazolesActive site inhibition, blocking the production of pro-inflammatory prostaglandin E2. acs.orgN-phenyl-4-(1H-benzo[d]imidazol-1-yl)benzamide derivatives

This comparative analysis highlights the mechanistic diversity of the benzimidazole scaffold and provides a framework for predicting the potential biological activities of this compound, emphasizing its likely interaction with lipophilic environments and membrane-associated targets.

Potential Applications in Chemical Biology and Materials Science Research

Exploration as Chemical Probes for Biological Pathway Elucidation

The development of chemical probes is essential for visualizing and understanding complex biological processes in real-time. Benzimidazole (B57391) derivatives are well-suited for this role due to their inherent fluorescent properties and their ability to interact with a range of biological targets. nih.gov The core structure is a versatile scaffold for creating probes that can report on cellular events. ingentaconnect.com

The unique structure of 1-palmitoyl-1H-benzimidazole makes it a compelling candidate for a specialized class of chemical probes designed to investigate lipid-centric biological pathways. The long, saturated palmitoyl (B13399708) chain is lipophilic, enabling the molecule to readily partition into and interact with cellular membranes and lipid-rich environments. merckvetmanual.comnih.gov This lipid-targeting capability could be harnessed to:

Visualize Lipid Domains: Probes with lipid chains can be used to study the dynamics of lipid rafts and other membrane microdomains, which are critical for cell signaling.

Track Lipid Metabolism: By incorporating a reporter group, a palmitoylated benzimidazole could serve as a tool to follow the pathways of fatty acid metabolism and transport within cells. nih.gov

Investigate Protein Lipidation: The probe could be used to study protein-lipid interactions, particularly for proteins that are themselves palmitoylated, a key post-translational modification regulating protein location and function. rsc.org

In this context, the benzimidazole unit can function as a fluorescent reporter, while the palmitoyl chain acts as a localization tag, directing the probe to membranes or other lipidic structures. mdpi.comfrontiersin.org Researchers have successfully developed benzimidazole-based fluorescent probes for labeling cellular structures, and the addition of a lipid tail is a logical strategy to specifically target membrane-associated events. mdpi.com

Advanced Functional Materials Development: Self-Assembly and Supramolecular Architectures from Long-Chain Benzimidazole Derivatives

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, has opened the door to creating "smart" materials with tunable properties. mdpi.commagtech.com.cn Long-chain benzimidazole derivatives are particularly adept at this, forming highly ordered structures through a combination of hydrogen bonds, π-π stacking, and hydrophobic interactions. ingentaconnect.comacs.org

The structure of this compound is ideally suited for creating such materials. The key interactions driving its assembly would be:

Hydrogen Bonding: The nitrogen atoms in the benzimidazole ring can act as hydrogen bond donors and acceptors, linking molecules together. ingentaconnect.com

π-π Stacking: The aromatic benzimidazole rings can stack on top of each other, contributing to the stability and electronic properties of the assembly. rsc.org

Van der Waals Forces: The long palmitoyl chains can align and pack together through hydrophobic interactions, similar to lipids in a bilayer.

This dual nature—a polar, interactive head group and a nonpolar, aliphatic tail—is characteristic of amphiphiles, which are the building blocks of many self-assembled systems. Research has shown that benzimidazole derivatives with long alkyl chains can self-organize into complex supramolecular architectures, including nanofibers, organogels, and liquid crystals. ingentaconnect.comresearchgate.net These materials have potential applications in electronics, sensing, and catalysis. ijarsct.co.inrsc.orgacs.orgosti.gov For instance, stimuli-responsive gels based on benzimidazoles can change their state in response to ions or pH, making them useful for drug delivery or environmental remediation. ingentaconnect.commdpi.com

Bio-conjugation and Prodrug Strategies Involving this compound

A significant challenge in drug development is ensuring that a therapeutic agent reaches its target in the body effectively and with minimal side effects. Prodrug and bio-conjugation strategies are two powerful approaches to optimize the pharmacokinetic properties of a drug. mdpi.comactamedicamarisiensis.ro

Prodrug Strategies: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. actamedicamarisiensis.ro This approach can be used to improve solubility, stability, and bioavailability. actamedicamarisiensis.ronih.govgoogle.com Attaching a lipid chain, such as a palmitoyl group, is a known "lipidic prodrug" strategy. nih.gov This can enhance a drug's ability to cross biological membranes and may facilitate transport via lipid trafficking pathways. nih.gov In the case of this compound, the palmitoyl group could be cleaved by cellular esterases to release an active benzimidazole-based drug, potentially increasing its oral absorption and cellular uptake.

Bio-conjugation: This strategy involves covalently linking a drug molecule to another chemical entity, such as a targeting ligand or a polymer, to enhance its therapeutic profile. acs.org The benzimidazole scaffold is a versatile platform for such modifications. nih.gov this compound could be used as a lipidated building block in more complex bio-conjugates. The lipophilic tail could serve to anchor the entire conjugate to cell membranes or lipoprotein carriers, while another part of the molecule directs it to a specific cell type or tissue. Modern bioorthogonal chemistry techniques, often called "click chemistry," provide efficient methods for creating such complex molecular architectures. acs.org

Addressing Drug Resistance Mechanisms through Novel Benzimidazole Scaffolds

The emergence of drug resistance is a critical hurdle in the treatment of cancer and infectious diseases. nih.govtandfonline.com A key goal of medicinal chemistry is to design novel molecules that can overcome these resistance mechanisms. tandfonline.com The benzimidazole scaffold has proven to be a valuable starting point for developing such agents. nih.govnih.govresearchgate.net

One of the most common causes of multidrug resistance in cancer is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove therapeutic drugs from the cell before they can act. merckvetmanual.comnih.gov Several studies have shown that novel benzimidazole derivatives can overcome drug resistance. nih.govresearchgate.netnih.gov In one notable study, certain 1H-benzimidazole derivatives were shown to overcome imatinib (B729) resistance in chronic myeloid leukemia cells by directly inhibiting the activity of P-gp. nih.govresearchgate.net

The introduction of a lipophilic chain, like the palmitoyl group in this compound, represents a rational strategy for designing drugs that can evade or inhibit these pumps. Lipophilicity is a critical factor governing how a molecule interacts with P-gp. nih.govacs.org By modifying the benzimidazole core with a long fatty acid chain, it may be possible to create compounds that are no longer recognized as substrates by P-gp or that act as inhibitors of the pump, thereby restoring the efficacy of co-administered drugs. nih.govnih.gov This approach highlights the potential of novel benzimidazole scaffolds in developing the next generation of therapeutics to combat drug-resistant diseases.

Future Research Directions and Unanswered Questions Pertaining to 1 Palmitoyl 1h Benzimidazole

Development of Highly Specific and Potent Analogues through Rational Design

The future development of 1-palmitoyl-1H-benzimidazole will heavily rely on the rational design of analogues to enhance potency and specificity. nih.govscience.gov Structure-Activity Relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the chemical structure affect biological activity. nih.govmdpi.com For this compound, key areas for modification include the palmitoyl (B13399708) chain and the benzimidazole (B57391) nucleus. nih.gov

Rational drug design, aided by computational modeling, can predict how structural changes will affect the binding affinity of the compound to its biological targets. researchgate.net This approach minimizes trial-and-error synthesis and focuses on creating derivatives with improved therapeutic profiles. For instance, altering the length and saturation of the lipid chain or introducing various substituents onto the benzimidazole ring could significantly influence the compound's interaction with biological membranes and target proteins. nih.govmdpi.com The goal is to develop analogues that exhibit high efficacy against specific targets, such as microbial enzymes or cancer-related proteins, while minimizing off-target effects. nih.govnih.gov

Table 1: Potential Modifications for Analogue Development

Structural Component Proposed Modification Potential Outcome
Palmitoyl Chain Varying chain length (e.g., myristoyl, stearoyl) Altering lipophilicity and membrane interaction
Introduction of unsaturation or branching Modifying conformational flexibility and target binding
Benzimidazole Ring Substitution at the 4, 5, 6, or 7-positions Enhancing target specificity and potency chemijournal.com
Replacement with bioisosteric heterocycles Improving pharmacokinetic properties

| Linker | Introduction of an amide or ester linker | Modulating stability and prodrug potential |

Advanced Mechanistic Studies using Systems Biology Approaches

Understanding the precise mechanism of action of this compound is crucial for its development. Future research must move beyond single-target identification to a more holistic, systems-level understanding. Systems biology approaches, including genomics, proteomics, and metabolomics, can elucidate the complex network of interactions between the compound and the biological system. mdpi.com

These advanced techniques can map the global changes in gene expression, protein levels, and metabolic pathways that occur in cells or organisms upon exposure to the compound. nih.govmdpi.com This can reveal not only the primary target but also secondary targets and off-target effects, providing a comprehensive safety and efficacy profile. researchgate.net For example, analyzing the proteomic changes in a cancer cell line after treatment could identify novel protein interactions and signaling cascades affected by this compound, offering deeper mechanistic insights into its antiproliferative effects. nih.gov

Exploration of Novel Therapeutic Modalities Beyond Current Known Activities

The benzimidazole scaffold is known for its broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govorientjchem.orgresearchgate.net While this compound may have established activities, future research should explore its potential in novel therapeutic areas. The lipophilic palmitoyl chain may confer unique properties, allowing it to interact with targets that are inaccessible to more polar benzimidazole derivatives.

Promising areas for investigation include neurodegenerative diseases, where other benzimidazole derivatives have shown potential as inhibitors of enzymes like monoamine oxidase B. nih.gov Its ability to interact with lipid membranes could be leveraged for targeting membrane-bound enzymes or disrupting microbial cell integrity. mdpi.com Furthermore, given the anti-inflammatory potential of some benzimidazoles, exploring the effects of this compound on inflammatory pathways, such as those mediated by prostaglandin (B15479496) synthases, could open new avenues for treating inflammatory conditions. nih.govacs.org

Sustainable and Scalable Synthetic Methodologies for Industrial Applications

For this compound to be viable for industrial or pharmaceutical use, the development of sustainable and scalable synthesis methods is essential. Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, toxic solvents, and expensive catalysts, which are not environmentally friendly or cost-effective. ijarsct.co.inchemmethod.com

Future research must focus on "green chemistry" approaches. chemmethod.com This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, the development of recyclable nanocatalysts, and the use of environmentally benign solvents like water or polyethylene (B3416737) glycol. ijarsct.co.inijarsct.co.inbamu.ac.in One-pot synthesis procedures, where multiple reaction steps are combined without isolating intermediates, can also improve efficiency and reduce waste. sioc-journal.cn The goal is to develop a manufacturing process that is not only high-yielding and pure but also economically and environmentally sustainable for large-scale production. rsc.org

Table 2: Comparison of Synthetic Methodologies

Method Advantages Disadvantages
Traditional Synthesis Well-established procedures Long reaction times, harsh conditions, use of toxic solvents ijarsct.co.in
Microwave-Assisted Drastically reduced reaction times, higher yields ijarsct.co.inmdpi.com Requires specialized equipment
Ultrasonic Irradiation Shorter reaction times, good yields, environmentally benign bamu.ac.in Scalability can be a challenge

| Green Catalysts | Recyclable, non-toxic, high efficiency chemmethod.combamu.ac.in | Catalyst cost and recovery can be issues ijarsct.co.in |

Investigation of Synergistic Effects in Combination Therapies

The potential of this compound may be significantly enhanced when used in combination with other therapeutic agents. Future studies should investigate its synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. google.com This is a particularly promising strategy in cancer chemotherapy and infectious diseases, where combination therapy is a standard approach to improve efficacy and overcome drug resistance.

For instance, this compound could act as a potentiator, enhancing the activity of known antibiotics or antifungal agents. google.com Research has shown that some benzimidazole derivatives can have synergistic effects when combined with drugs like ciprofloxacin. orientjchem.org Investigating combinations could lead to treatment regimens that require lower doses of the conventional drug, thereby reducing its toxicity and side effects. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.